molecular formula C16H12O3S B5969272 (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE CAS No. 6781-79-9

(3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE

Cat. No.: B5969272
CAS No.: 6781-79-9
M. Wt: 284.3 g/mol
InChI Key: SPIBUQZAXMIXEY-XFXZXTDPSA-N
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Description

(3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a dihydrofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy group and thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Substituting agents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE include:

  • (3Z)-5-(4-HYDROXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE
  • (3Z)-5-(4-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3Z)-5-(4-methoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-18-13-6-4-11(5-7-13)15-10-12(16(17)19-15)9-14-3-2-8-20-14/h2-10H,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIBUQZAXMIXEY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-79-9
Record name NSC56406
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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